molecular formula C13H16N2 B15259598 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile

3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile

Cat. No.: B15259598
M. Wt: 200.28 g/mol
InChI Key: JABOKTZPXOPAML-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile is a chemical building block of interest in medicinal chemistry, particularly in the field of epigenetics. It features a benzonitrile moiety linked to a 4,4-dimethylpyrrolidine group, a structural motif found in inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 is a flavin-dependent amine oxidase that plays a key role in regulating gene expression by demethylating histone H3 on lysine 4 and lysine 9. Aberrant LSD1 activity is implicated in various diseases, including acute myeloid leukemia (AML), making it a promising target for epigenetic cancer therapy . Compounds based on the 4-(pyrrolidin-3-yl)benzonitrile scaffold have been investigated as potent, reversible inhibitors of LSD1. These inhibitors function by disrupting the protein-protein interaction between LSD1 and its co-repressor partners, leading to the re-expression of silenced genes and the induction of differentiation in cancer cells . In research settings, such inhibitors have demonstrated the ability to increase the expression of cellular biomarkers like CD86 in human THP-1 acute myeloid leukemia cells, highlighting their potential as tools for oncological research and drug discovery . This product is intended for non-human research applications only and is a valuable reagent for scientists developing novel epigenetic therapies and exploring mechanisms of stem cell differentiation.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-(4,4-dimethylpyrrolidin-3-yl)benzonitrile

InChI

InChI=1S/C13H16N2/c1-13(2)9-15-8-12(13)11-5-3-4-10(6-11)7-14/h3-6,12,15H,8-9H2,1-2H3

InChI Key

JABOKTZPXOPAML-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC=CC(=C2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile typically involves the reaction of 4,4-dimethylpyrrolidine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the purity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and automated systems can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile with structurally related benzonitrile derivatives, focusing on molecular features, physicochemical properties, and applications:

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Properties/Applications Reference
3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile Pyrrolidine ring (5-membered) with 4,4-dimethyl substitution; benzonitrile group. Likely C₁₃H₁₅N₂ ~201.3 (estimated) Potential use in medicinal chemistry due to steric hindrance and aromatic nitrile reactivity. N/A
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile Piperidine ring (6-membered); ethynyl-pyrimidoindole and propanenitrile substituents. Not provided Not provided Kinase inhibition (implied by pyrimidoindole moiety); likely targets cancer pathways.
3-(4-Oxopiperidin-1-yl)benzonitrile (CAS 250718-98-0) 4-Ketopiperidine ring; benzonitrile group. C₁₂H₁₄N₂O 202.25 Higher polarity due to ketone; synthetic routes involve nucleophilic substitution or coupling.
3-(Pyridin-4-yloxy)benzonitrile (CAS 685533-74-8) Pyridinyloxy substituent; benzonitrile group. C₁₂H₈N₂O 196.2 Enhanced hydrogen bonding capacity; potential ligand in drug discovery.
Compound 35 (2-butoxy-3-[(5-chloro-2-pyrimidinyl)oxy]benzonitrile) Butoxy and chloropyrimidinyloxy substituents; benzonitrile group. C₁₅H₁₄ClN₃O₂ 307.75 Halogen and alkoxy groups improve metabolic stability; agrochemical or pharmaceutical applications.
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile Imidazolidinone-thioxo core; trifluoromethyl and hydroxybutyl substituents. C₁₇H₁₈F₃N₃O₂S 409.4 High lipophilicity (CF₃ group); potential use in enzyme inhibition or material science.

Key Observations:

Ring Size and Substituents :

  • The dimethylpyrrolidine in 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile provides a compact, rigid structure compared to the larger piperidine rings in and . This steric hindrance may enhance selectivity in receptor binding .
  • Compounds with oxygenated rings (e.g., 4-oxopiperidine in ) exhibit increased polarity, affecting solubility and pharmacokinetics .

Functional Group Diversity :

  • Halogen and trifluoromethyl groups ( and ) improve metabolic stability and lipophilicity, critical for drug bioavailability .
  • Pyridinyloxy () and pyrimidinyloxy () substituents introduce hydrogen-bonding capabilities, enhancing target affinity .

Synthetic Complexity :

  • The synthesis of 3-(4-Oxopiperidin-1-yl)benzonitrile () involves ketone formation, whereas the dimethylpyrrolidine analog may require alkylation or ring-closing strategies.
  • ’s compound, with its ethynyl-pyrimidoindole core, likely demands multi-step coupling reactions .

Biological Relevance :

  • Kinase inhibitors (e.g., ) often feature heterocyclic amines, suggesting that 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile could be optimized for similar targets .
  • Agrochemical applications () highlight the role of benzonitrile derivatives in pest control, guided by substituent-driven stability .

Q & A

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding modes to receptors (e.g., dopamine or serotonin receptors) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time .
  • QSAR Models : Utilize datasets from PubChem or ChEMBL to predict ADME/tox profiles .
  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose novel synthetic routes for analogs .

How can researchers design analogs of this compound to enhance solubility without compromising activity?

Advanced
Strategies include:

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride) .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the benzonitrile group via ester linkages .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that convert to active forms in vivo .
  • Co-Crystallization : Use co-solvents like cyclodextrins to enhance bioavailability .

What are the critical considerations for scaling up the synthesis of this compound from milligram to gram scale?

Q. Advanced

  • Purification : Replace column chromatography with recrystallization or distillation for cost efficiency .
  • Safety : Mitigate exothermic risks by scaling reactions in jacketed reactors with temperature control .
  • Reagent Stoichiometry : Optimize excess reagent use (e.g., 1.2–1.5 equivalents for limiting reactants) to minimize waste .
  • Process Analytical Technology (PAT) : Implement inline IR or UV sensors for real-time quality control .

How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity?

Advanced
The 3D arrangement of the dimethylpyrrolidine ring affects target binding:

  • Enantiomeric Purity : Use chiral HPLC or asymmetric catalysis to isolate (R)- or (S)-isomers. For example, (3R,4R)-pyrrolidindiol derivatives show higher receptor affinity .
  • Conformational Analysis : NMR NOE experiments or X-ray crystallography reveal preferred ring puckering modes that align with active-site geometries .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) on the pyrrolidine nitrogen can block metabolic degradation .

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